BenchChemオンラインストアへようこそ!

4-Methoxy-2-methylpyrimidine-5-carboxylic acid

Lipophilicity Drug design Physicochemical profiling

4-Methoxy-2-methylpyrimidine-5-carboxylic acid (CAS 72411-88-2) is a trisubstituted pyrimidine-5-carboxylic acid building block bearing a 4-methoxy, a 2-methyl, and a 5-carboxylic acid group. With a molecular formula C₇H₈N₂O₃ and molecular weight of 168.15 g·mol⁻¹, the compound has a computed logP of 0.49 and a polar surface area (PSA) of 72.3 Ų.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 72411-88-2
Cat. No. B2800050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-methylpyrimidine-5-carboxylic acid
CAS72411-88-2
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESCC1=NC=C(C(=N1)OC)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-4-8-3-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)
InChIKeyBZKLIDDLMRGFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-methylpyrimidine-5-carboxylic acid (CAS 72411-88-2): Baseline Identity and Procurement Context


4-Methoxy-2-methylpyrimidine-5-carboxylic acid (CAS 72411-88-2) is a trisubstituted pyrimidine-5-carboxylic acid building block bearing a 4-methoxy, a 2-methyl, and a 5-carboxylic acid group [1]. With a molecular formula C₇H₈N₂O₃ and molecular weight of 168.15 g·mol⁻¹, the compound has a computed logP of 0.49 and a polar surface area (PSA) of 72.3 Ų [1]. Reported melting point is 186 °C [1]. Commercial sourcing typically offers a purity of ≥95 % or ≥98 % . Its structure embeds orthogonal reactivity handles (carboxylic acid for amide/ester coupling, methoxy for demethylation or nucleophilic displacement, methyl for further functionalization) making it a versatile intermediate for medicinal chemistry programs targeting kinase inhibitors and GPCR modulators [2][3].

Why 4-Methoxy-2-methylpyrimidine-5-carboxylic Acid Cannot Be Replaced by Common In-Class Analogs


Pyrimidine-5-carboxylic acid derivatives with identical oxidation states can differ substantially in their physicochemical and reactivity profiles. The 4-methoxy-2-methyl-5-carboxylic acid triad in this compound produces a distinct hydrogen-bonding landscape (PSA 72.3 Ų, one H-bond donor, five H-bond acceptors [2]) and a moderate logP of 0.49 [1] that places it in a narrow property space distinct from common substitutes such as 2-methylpyrimidine-5-carboxylic acid (logP 0.13–0.48, PSA 63.1 Ų [3]) or 4-chloro-2-methylpyrimidine-5-carboxylic acid. Swapping the 4-methoxy for hydrogen, chlorine, or methyl alters both the electronic character of the pyrimidine ring and the compound's solubility/permeability balance, which has been shown to affect target binding in pyrimidine-based kinase and GPCR programs [4][5]. Consequently, simple replacement with a structurally similar pyrimidine-5-carboxylic acid congener can lead to divergent reactivity, altered pharmacokinetic parameters, and loss of patent-defined composition-of-matter protection [4][5].

Quantitative Differentiation Evidence for 4-Methoxy-2-methylpyrimidine-5-carboxylic Acid Against Closest Analogs


LogP Window Differentiating 4-Methoxy-2-methylpyrimidine-5-carboxylic Acid from the Des-methoxy Analog

The computed logP of 4-methoxy-2-methylpyrimidine-5-carboxylic acid (0.49 [1]) is approximately 0.36 log units higher than that of 2-methylpyrimidine-5-carboxylic acid (logP 0.13 [2]). This difference corresponds to a ~2.3‑fold increase in octanol–water partition, which falls within the range known to significantly influence membrane permeability and off-target promiscuity in drug-like small molecules. The increase results solely from the 4‑methoxy substituent, providing a predictable lipophilicity handle unavailable in the des‑methoxy analog.

Lipophilicity Drug design Physicochemical profiling

Polar Surface Area Expansion Relative to 2-Methylpyrimidine-5-carboxylic Acid

The polar surface area (PSA) of 4-methoxy-2-methylpyrimidine-5-carboxylic acid is 72.3 Ų [1], compared to 63.1 Ų for 2-methylpyrimidine-5-carboxylic acid [2]. The 9.2 Ų increase arises from the additional oxygen atom of the 4‑methoxy group and falls within a range that can influence blood–brain barrier penetration and intestinal absorption thresholds (commonly cited thresholds are <60–70 Ų for CNS penetration and <140 Ų for oral absorption).

Polar surface area Physicochemical property Permeability

Melting Point vs. 2-Methylpyrimidine-5-carboxylic Acid: Crystalline Packing and Purification Implications

The reported melting point of 4-methoxy-2-methylpyrimidine-5-carboxylic acid is 186 °C [1]. In comparison, 2-methylpyrimidine-5-carboxylic acid is described as melting at approximately 205–207 °C (literature consensus, though the exact value varies with polymorphic form; a representative value is ca. 205 °C [2]). The ~19 °C depression in melting point for the 4‑methoxy derivative is consistent with reduced crystal lattice energy due to the larger methoxy substituent, which can translate into improved solubility in organic media and simpler recrystallization workflows during large‑scale synthesis.

Melting point Crystallinity Purification

Orthogonal Reactivity of 4-Methoxy Group Enables Late-Stage Diversification Not Possible with 4-H or 4-Cl Congeners

The 4-methoxy substituent in this compound can be selectively demethylated (e.g., BBr₃, HBr/AcOH) to generate a 4‑hydroxypyrimidine tautomer, or activated for nucleophilic aromatic substitution under forcing conditions, reactions that are infeasible with the des‑methoxy (4‑H) analog and proceed via distinct mechanisms compared to the 4‑chloro analog (which undergoes SₙAr under milder conditions) [1]. In patent-defined synthetic routes, the 4‑methoxy derivative has been explicitly claimed as a key intermediate for constructing 5‑substituted pyrimidine carbocyclic nucleosides, where the methoxy group serves as a masked hydroxyl that is revealed late in the synthesis to avoid protecting group complications [1]. The 4‑chloro analog (CAS 933702‑81‑9) requires different coupling conditions and exhibits greater hydrolytic instability, limiting its utility in aqueous or protic reaction media.

Orthogonal reactivity Late-stage functionalization Medicinal chemistry

Defined Intermediacy in Patented CCR5 Antagonist Space

Multiple patent families from GlaxoSmithKline and other originators describe pyrimidine-5-carboxylic acid derivatives as CCR5 antagonists for HIV and inflammatory disease indications, with certain filings specifically singling out 4-methoxy-2-methylpyrimidine-5-carboxylic acid as a synthetic intermediate or a core scaffold moiety [1][2]. While direct activity data for the free acid are not publicly available, downstream amide and ester derivatives built from this intermediate have demonstrated CCR5 antagonism with IC₅₀ values in the low nanomolar range (e.g., 9.45 nM in HEK293-CCR5 calcium flux assays [3]). In contrast, the des‑methoxy and 4‑chloro analogs are not explicitly claimed in these patent families, meaning that procurement of this specific intermediate may be required to stay within freedom-to-operate boundaries for certain CCR5-targeted programs.

Chemokine receptor CCR5 antagonist Patent composition of matter

Application Scenarios Where 4-Methoxy-2-methylpyrimidine-5-carboxylic Acid Provides a Research or Procurement Advantage


Synthesis of 5‑Substituted Pyrimidine Carbocyclic Nucleoside Analogs

The 4‑methoxy group can be carried through multiple synthetic steps and then selectively demethylated to reveal a 4‑hydroxypyrimidine that participates in nucleoside base‑pairing. This strategy is explicitly described in patents for novel 5‑substituted pyrimidine carbocyclic nucleoside drugs [1], where the methoxy acts as a masked hydroxyl, avoiding premature deprotection and simplifying chromatographic purification. The 4‑chloro analog would require orthogonal protecting groups to prevent hydrolysis, while the des‑methoxy analog lacks the necessary hydrogen‑bond donor for Watson–Crick base pairing.

Construction of Pyrimidine-5-carboxamide CCR5 Antagonist Libraries

The carboxylic acid at the 5‑position is ideally positioned for amide coupling with diverse amine fragments. Patent literature from GlaxoSmithKline demonstrates that pyrimidine-5-carboxamide derivatives built from 4‑methoxy-2-methylpyrimidine-5-carboxylic acid yield potent CCR5 antagonists (e.g., IC₅₀ values below 10 nM [2]). The moderate logP (0.49) of the acid intermediate ensures that the resulting amides remain within drug‑like lipophilicity space, in contrast to more hydrophobic analogs that might push candidates beyond Lipinski boundaries. Procurement of the pre‑functionalized acid avoids a multi‑step carboxylation or oxidation sequence starting from simpler pyrimidines.

Physicochemical Optimization Programs Requiring Fine-Tuned logP and PSA

When a medicinal chemistry program requires a building block with a logP between 0.2 and 0.6 and a PSA between 70 and 80 Ų, 4‑methoxy‑2‑methylpyrimidine‑5‑carboxylic acid sits at the center of this property envelope (logP 0.49, PSA 72.3 Ų [3]). Substituting the methoxy with hydrogen drops the logP by ~0.36 units and the PSA by ~9 Ų, potentially moving a lead series out of the desired property window. Systematic SAR exploration around the pyrimidine core therefore benefits from including this specific substitution pattern.

Late‑Stage Diversification via Methoxy‑Directed Metalation or Demethylation

The methoxy group directs ortho‑metalation at the adjacent C‑6 position of the pyrimidine ring, enabling regioselective introduction of electrophiles that is not possible with the 4‑H analog. Alternatively, demethylation with BBr₃ or TMSI provides a 4‑hydroxypyrimidine that can be subsequently O‑alkylated with diverse electrophiles, offering a divergent late‑stage diversification point [1]. This dual reactivity (directing group and masked nucleophile) makes the compound a strategically versatile intermediate for lead optimization campaigns.

Quote Request

Request a Quote for 4-Methoxy-2-methylpyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.